molecular formula C25H25N3O4S B3868697 2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide

Cat. No.: B3868697
M. Wt: 463.6 g/mol
InChI Key: SZJITLXFJCYQSI-NLRVBDNBSA-N
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Description

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzenesulfonyl chloride with benzylamine to form benzenesulfonylbenzylamine. This intermediate is then reacted with 3-prop-2-enoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or benzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonylbenzylamine: Shares the benzenesulfonyl and benzylamino groups but lacks the prop-2-enoxyphenyl group.

    3-Prop-2-enoxybenzaldehyde: Contains the prop-2-enoxyphenyl group but lacks the benzenesulfonyl and benzylamino groups.

Uniqueness

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-16-32-23-13-9-12-22(17-23)18-26-27-25(29)20-28(19-21-10-5-3-6-11-21)33(30,31)24-14-7-4-8-15-24/h2-15,17-18H,1,16,19-20H2,(H,27,29)/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJITLXFJCYQSI-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide

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